2-Fluoro-N-(4-(methylthio)benzyl)aniline
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Overview
Description
2-Fluoro-N-(4-(methylthio)benzyl)aniline is an organic compound with the molecular formula C14H14FNS It is characterized by the presence of a fluorine atom, a methylthio group, and a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-N-(4-(methylthio)benzyl)aniline typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the benzylamine structure. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-N-(4-(methylthio)benzyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-N-(4-(methylthio)benzyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(4-(methylthio)benzyl)aniline involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylthio group can modulate its electronic properties. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2-Fluoro-4-methylaniline
- 4-Fluoro-N-(4-(methylthio)benzyl)aniline
- 2-Chloro-N-(4-(methylthio)benzyl)aniline
Comparison: 2-Fluoro-N-(4-(methylthio)benzyl)aniline is unique due to the specific combination of a fluorine atom and a methylthio group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C14H14FNS |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-fluoro-N-[(4-methylsulfanylphenyl)methyl]aniline |
InChI |
InChI=1S/C14H14FNS/c1-17-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3 |
InChI Key |
DRPRIYGNOWIROR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC2=CC=CC=C2F |
Origin of Product |
United States |
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